2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a structurally complex acetamide derivative characterized by a pyrimidine ring substituted with an azepane (7-membered saturated heterocycle) at the 4-position and a sulfanyl (-S-) group at the 2-position. The acetamide moiety is linked to a 2,3-dimethylphenyl group, contributing to its hydrophobic character.
Properties
IUPAC Name |
2-[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-15-8-7-9-17(16(15)2)22-19(25)14-26-20-21-11-10-18(23-20)24-12-5-3-4-6-13-24/h7-11H,3-6,12-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQAVFHITWGEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the azepane group through nucleophilic substitution reactions. The final step involves the attachment of the dimethylphenylacetamide moiety via amide bond formation. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Key Structural and Functional Differences
Azepane vs. Smaller Heterocycles : The target compound’s azepane ring distinguishes it from analogues with smaller heterocycles (e.g., pyrimidine in compound 24 or piperazine in Enamine’s building block ). The 7-membered azepane may enhance conformational flexibility or binding affinity compared to 6-membered rings.
Sulfanyl vs. Sulfonamide/Sulfamoyl: The sulfanyl (-S-) linker in the target contrasts with sulfonamide (-SO₂-NR₂) groups in compounds like 12 or 24 .
2,3-Dimethylphenyl Group : This substituent is shared with compound 12 and pesticide derivatives , suggesting a role in hydrophobic interactions or target selectivity. However, its combination with azepane-pyrimidine in the target compound is unique.
Methodological Considerations
Structural analyses of similar compounds (e.g., crystallographic data in ) often rely on refinement programs like SHELXL , ensuring accuracy in bond lengths and angles.
Biological Activity
The compound 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure combines an azepane ring with a pyrimidine and a sulfanyl group, which may contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships.
- CAS Number : 1116037-03-6
- Molecular Formula : C₁₈H₂₁N₄OS
- Molecular Weight : 373.45 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. The general synthetic route includes:
- Formation of the azepane derivative.
- Introduction of the sulfanyl group.
- Acetylation to yield the final product.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structural motifs. For instance, derivatives containing pyrimidine rings have shown promising results against various cancer cell lines:
Neuroprotective Effects
Compounds with similar functionalities have been investigated for neuroprotective effects against oxidative stress-induced neuroinflammation:
- Mechanism : These compounds may mitigate neuronal death by reducing oxidative stress and inflammation, crucial in neurodegenerative diseases . The presence of the azepane and sulfanyl groups could enhance neuroprotective activity through improved bioavailability or receptor interaction.
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial properties:
- Preliminary Results : Compounds structurally related to this compound have shown activity against various bacterial strains, indicating that modifications in the side chains can enhance efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Azepane Ring | Enhances binding affinity to biological targets |
| Sulfanyl Group | Potentially increases solubility and reactivity |
| Acetamide Moiety | Contributes to overall stability and bioactivity |
Case Studies
- Study on Pyrimidine Derivatives : A study synthesized various pyrimidine derivatives and assessed their herbicidal activity against monocotyledonous plants . While this does not directly relate to human health, it underscores the biological relevance of pyrimidine structures.
- Neuroprotective Compounds : Research on benzimidazole-containing acetamide derivatives revealed significant neuroprotective effects against oxidative stress . This suggests that modifications similar to those in our compound could yield beneficial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
